3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to these similar compounds, 3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one exhibits unique structural features that may contribute to its specific biological activities. Its combination of a pyrrolo[3,2-d]pyrimidine core with a piperazine moiety is particularly noteworthy .
Properties
IUPAC Name |
3-methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-20-10-19-12(8-13(20)23)21-4-6-22(7-5-21)15-14-11(2-3-16-14)17-9-18-15/h2-3,8-10,16H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQRDXLZXVQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC4=C3NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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